molecular formula C7H7BrO B1590775 2-(Bromomethyl)phenol CAS No. 58402-38-3

2-(Bromomethyl)phenol

Cat. No.: B1590775
CAS No.: 58402-38-3
M. Wt: 187.03 g/mol
InChI Key: BRKGKBKFUATGIX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)phenol is an organic compound that consists of a phenol group substituted with a bromomethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)phenol can be synthesized through the bromination of ortho-methylphenol (also known as o-cresol). The reaction typically involves the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group, forming the bromomethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of methylphenol or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxymethylphenol, aminomethylphenol, or thiomethylphenol.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Methylphenol or other reduced derivatives.

Scientific Research Applications

2-(Bromomethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)phenol involves its reactivity as an electrophile due to the presence of the bromomethyl group. The compound can participate in various chemical reactions by forming intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of diverse products. The phenolic hydroxyl group also plays a role in the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    2-Bromophenol: Similar structure but lacks the methyl group.

    4-Bromomethylphenol: Bromomethyl group is at the para position instead of ortho.

    2-Chloromethylphenol: Chlorine atom replaces the bromine atom in the methyl group.

Uniqueness: 2-(Bromomethyl)phenol is unique due to the specific positioning of the bromomethyl group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound for targeted chemical synthesis and applications.

Properties

IUPAC Name

2-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKGKBKFUATGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544748
Record name 2-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58402-38-3
Record name 2-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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